molecular formula C20H31N5O3 B7004140 N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide

N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide

Cat. No.: B7004140
M. Wt: 389.5 g/mol
InChI Key: NJSSEVGIUVJBIM-FUHWJXTLSA-N
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Description

N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, an oxane ring, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O3/c26-19(15-5-9-25(10-6-15)20(27)24-7-1-2-8-24)21-12-16-4-3-11-28-18(16)17-13-22-23-14-17/h13-16,18H,1-12H2,(H,21,26)(H,22,23)/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSSEVGIUVJBIM-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCC(CC2)C(=O)NCC3CCCOC3C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)N2CCC(CC2)C(=O)NC[C@@H]3CCCO[C@H]3C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of the Oxane Ring: This step involves the cyclization of a suitable diol precursor using an acid catalyst.

    Attachment of the Piperidine Ring: This is typically done through a nucleophilic substitution reaction where the piperidine ring is introduced to the intermediate compound.

    Final Coupling: The final step involves coupling the pyrazole-oxane intermediate with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

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